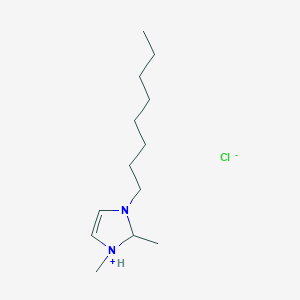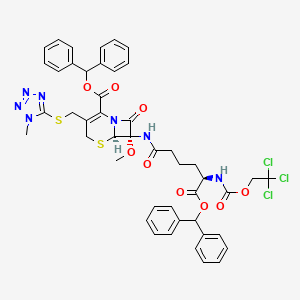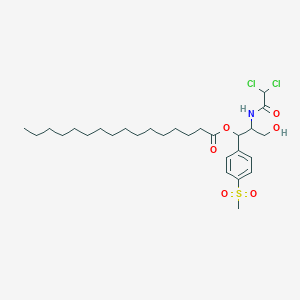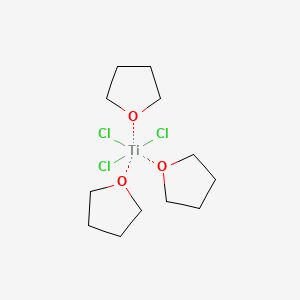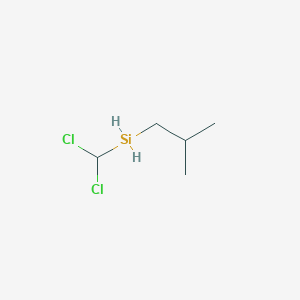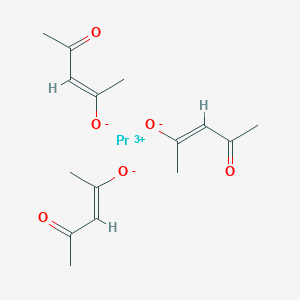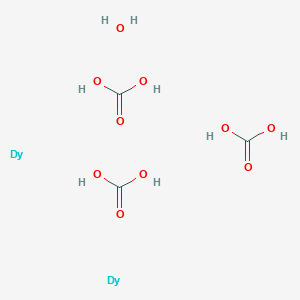
carbonic acid;dysprosium;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
carbonic acid;dysprosium;hydrate is a chemical compound with the formula Dy₂(CO₃)₃·xH₂O. It is a rare earth metal carbonate that contains dysprosium in its +3 oxidation state. Dysprosium is a member of the lanthanide series and is known for its high magnetic susceptibility and thermal neutron absorption cross-section. The compound is typically found in a hydrated form, which means it contains water molecules within its crystal structure.
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium(III) carbonate hydrate can be synthesized through a direct precipitation method. This involves reacting dysprosium nitrate (Dy(NO₃)₃) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the hydrated carbonate .
Industrial Production Methods: In industrial settings, the production of dysprosium(III) carbonate hydrate follows similar principles but on a larger scale. The reaction conditions, such as the concentration of reactants, the rate of addition, and the temperature, are optimized to ensure high yield and purity. The compound can also be produced through the thermal decomposition of dysprosium carbonate, which involves heating the carbonate to convert it into the oxide form .
化学反应分析
Types of Reactions: Dysprosium(III) carbonate hydrate undergoes various chemical reactions, including:
Thermal Decomposition: Heating the compound results in the formation of dysprosium oxide (Dy₂O₃) and carbon dioxide (CO₂).
Acid-Base Reactions: The compound reacts with acids to form dysprosium salts and carbon dioxide.
Hydration/Dehydration: The compound can lose or gain water molecules depending on the environmental conditions.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).
Bases: Sodium hydroxide (NaOH).
Temperature: Varies depending on the desired reaction, typically ranging from room temperature to several hundred degrees Celsius.
Major Products Formed:
Dysprosium Oxide (Dy₂O₃): Formed through thermal decomposition.
Dysprosium Salts: Formed through reactions with acids.
科学研究应用
Dysprosium(III) carbonate hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other dysprosium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and cancer treatment.
Industry: Utilized in the production of high-performance magnets, luminescent materials, and catalysts.
作用机制
The mechanism of action of dysprosium(III) carbonate hydrate is primarily related to its magnetic properties and ability to form stable complexes with various ligands. In biological systems, it can interact with cellular components and proteins, potentially affecting cellular processes. In industrial applications, its magnetic properties are harnessed for the development of advanced materials and devices .
相似化合物的比较
Dysprosium Oxide (Dy₂O₃): A common product of the thermal decomposition of dysprosium carbonate.
Dysprosium Nitrate (Dy(NO₃)₃): Used as a precursor in the synthesis of dysprosium carbonate.
Dysprosium Chloride (DyCl₃): Another dysprosium salt with similar applications.
Uniqueness: Dysprosium(III) carbonate hydrate is unique due to its hydrated form, which imparts specific properties such as stability and reactivity. Its ability to form stable complexes and its magnetic properties make it valuable in various scientific and industrial applications .
属性
IUPAC Name |
carbonic acid;dysprosium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Dy.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJCTCRQTFIFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.O.[Dy].[Dy] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Dy2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
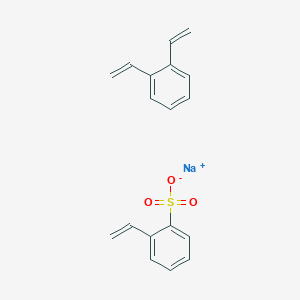
![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)
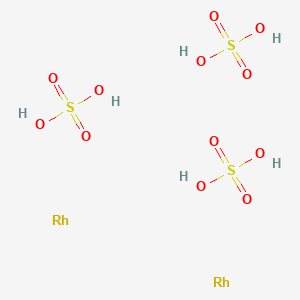
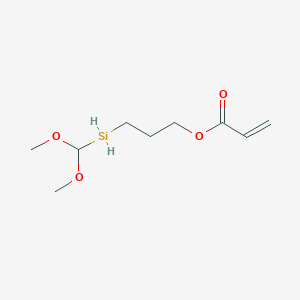
![(3R,3aS,6R,6aS)-6-[(4-methylbenzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B8083286.png)
![(R)-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8083287.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8083289.png)
